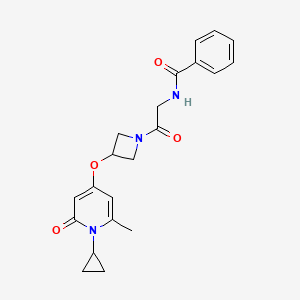![molecular formula C13H17N3OS B2502181 N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 450394-36-2](/img/structure/B2502181.png)
N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine
The compound of interest, N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine, is a derivative of the benzothieno[2,3-d]pyrimidin-4-amine class. This class of compounds has been the subject of various studies due to their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, as well as their use in kinase inhibition and as antiplatelet agents .
Synthesis Analysis
The synthesis of related benzothieno[2,3-d]pyrimidin-4-amines typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of analogues has been reported using aza-Wittig reactions, followed by reactions with secondary amines or alcohols in the presence of catalytic amounts of bases . Microwave-accelerated synthesis has also been employed for the preparation of N-aryl analogues . These methods provide efficient routes to variously substituted benzothieno[2,3-d]pyrimidin-4-amines.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as X-ray crystallography, NMR, and elemental analysis. The crystal structures can belong to different space groups, and the molecular conformations are stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding . Density functional theory (DFT) calculations are used to optimize geometric bond lengths and angles and to compare them with experimental values .
Chemical Reactions Analysis
The benzothieno[2,3-d]pyrimidin-4-amines are versatile scaffolds that can undergo further chemical transformations. For example, they can be used in docking studies to predict interactions with biological targets, such as protein kinases . The reactivity of these compounds can be influenced by the presence of substituents on the benzothieno[2,3-d]pyrimidin core, which can affect their electronic properties and, consequently, their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothieno[2,3-d]pyrimidin-4-amines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups can influence these properties by affecting the compound's polarity and hydrogen bonding capability . Theoretical calculations, such as DFT, provide insights into the electronic structure, including HOMO-LUMO energies, molecular electrostatic potential (MEP) surfaces, and thermodynamic properties, which are important for understanding the reactivity and interaction of these compounds with biological targets .
科学的研究の応用
Antifungal and Antimicrobial Applications
Compounds structurally related to N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine have been synthesized and evaluated for their antifungal and antimicrobial activities. For instance, derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine, containing a heterocyclic compound, demonstrated significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Additionally, several tricyclic compounds including 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines exhibited antibacterial and antifungal properties, underscoring the potential of these compounds in developing new antimicrobial agents (Mittal et al., 2011).
Anticancer Applications
The synthesis of benzothieno and pyrido-thieno pyrimidin-4-amine analogs, inspired by the structure of this compound, has been pursued for their antiproliferative activity against cancer cell lines. For example, an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives was synthesized, some of which exhibited inhibitory effects similar to known anticancer agents on human colorectal cancer cell proliferation (Loidreau et al., 2020).
Synthesis and Chemical Applications
The compound and its related analogs serve as key intermediates in synthetic chemistry, enabling the development of various bioactive molecules. Microwave-assisted synthesis techniques have facilitated the efficient production of benzothieno[3,2-d]pyrimidin-4-amine derivatives with potential bioactive properties, including anticancer activity (Loidreau et al., 2020). Furthermore, novel solid-phase and solution-phase synthetic methods have been applied to trisubstituted thieno[3,2-d]pyrimidine derivatives, expanding the toolkit for chemical synthesis and offering new pathways for creating compounds with varied biological activities (Jeon et al., 2016).
作用機序
Target of Action
This compound may interact with a variety of proteins or enzymes within the cell, influencing their function and potentially leading to changes in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their normal function, leading to changes in cellular processes
Biochemical Pathways
It is known that many compounds can influence a variety of pathways, leading to downstream effects on cellular function
Result of Action
The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .
Action Environment
The action, efficacy, and stability of CCG-21395 could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the cellular environment
特性
IUPAC Name |
N-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-17-7-6-14-12-11-9-4-2-3-5-10(9)18-13(11)16-8-15-12/h8H,2-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSDDSDDCNCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)




![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)
![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)
![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)
